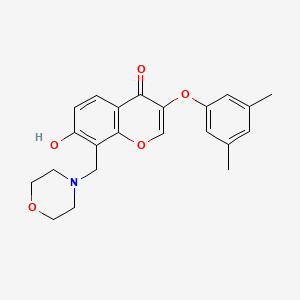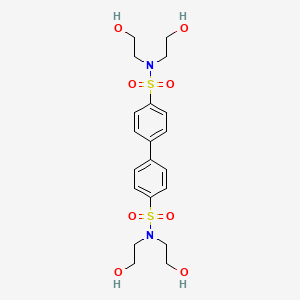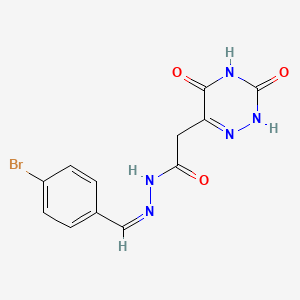![molecular formula C20H20BrFN2O2 B5912902 1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5912902.png)
1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPP-1, and it belongs to the family of piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
BPP-1 has been studied for its potential applications in different fields of science. One of the most significant applications is in the field of medicinal chemistry. BPP-1 has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have potent anticancer activity against different types of cancer cells. Moreover, BPP-1 has also been studied for its potential use as a neuroprotective agent.
Wirkmechanismus
The mechanism of action of BPP-1 is not fully understood yet. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the potential to regulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BPP-1 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has the potential to regulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects. Moreover, BPP-1 has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
BPP-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has shown promising results in various in vitro and in vivo studies. However, there are also some limitations associated with BPP-1. One of the major limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of BPP-1. One of the most significant directions is to investigate its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Moreover, more research is needed to understand its mechanism of action and potential side effects. Additionally, there is a need to develop more efficient synthesis methods for BPP-1 to improve its availability for research purposes.
Conclusion:
In conclusion, 1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone is a chemical compound that has shown promising results in various scientific research studies. It has the potential to be used as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. However, more research is needed to fully understand its mechanism of action and potential side effects. Moreover, developing more efficient synthesis methods for BPP-1 can improve its availability for research purposes.
Synthesemethoden
The synthesis of BPP-1 involves the reaction of 3-fluoro-4-(2-bromobenzoyl) aniline with 1-piperazinepropan-1-one. This reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using different techniques to obtain pure BPP-1.
Eigenschaften
IUPAC Name |
1-[4-[4-(2-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN2O2/c1-2-19(25)14-7-8-18(17(22)13-14)23-9-11-24(12-10-23)20(26)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOXQBBUHWDHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)


![1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5912841.png)

![7-hydroxy-3-(3-methylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912851.png)


![1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5912871.png)
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5912881.png)

![{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)
![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912905.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5912917.png)